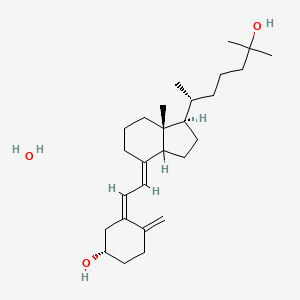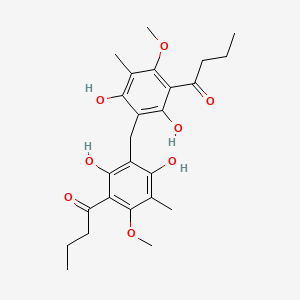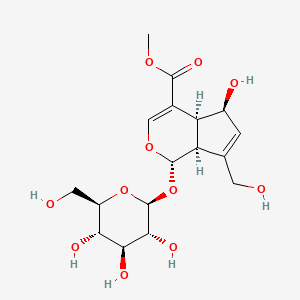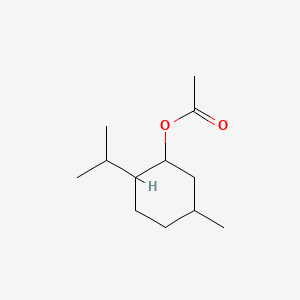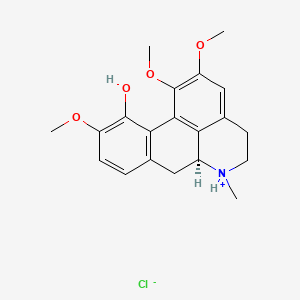
L-Ornithin-Acetat
Übersicht
Beschreibung
L-Ornithine acetate is a compound formed by the combination of L-ornithine, a non-proteinogenic amino acid, and acetic acid. L-Ornithine plays a crucial role in the urea cycle, which is essential for the detoxification of ammonia in the liver. This compound is often used in medical and biochemical applications due to its ability to aid in ammonia detoxification and its involvement in various metabolic pathways.
Wissenschaftliche Forschungsanwendungen
L-Ornithine acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various compounds.
Biology: Plays a role in the urea cycle and is used to study metabolic pathways.
Medicine: Used in the treatment of hepatic encephalopathy due to its ability to lower blood ammonia levels.
Industry: Employed in the production of pharmaceuticals and as a dietary supplement.
Wirkmechanismus
- In the liver, L-Ornithine acetate influences the urea cycle, which plays a crucial role in ammonia detoxification. It activates carbamyl-phosphate synthetase, a rate-limiting enzyme in urea synthesis .
- In the brain, L-Ornithine acetate affects energy metabolism. L-Ornithine itself can be converted to gamma-aminobutyric acid (GABA) via the ornithine aminotransferase pathway, leading to sedative effects. Meanwhile, L-aspartate, another component of L-Ornithine acetate, has concentration-dependent excitatory effects .
- L-Ornithine acetate is metabolized to L-arginine. L-arginine stimulates the pituitary release of growth hormone, making it relevant for growth and tissue repair .
- Additionally, L-Ornithine acetate may enhance fat burning and improve immune function. However, its direct impact on brain energy metabolism remains unclear due to systemic clearance and the blood-brain barrier .
- L-Ornithine acetate affects the urea cycle, leading to the detoxification of ammonia. It contributes to the production of glutamine and urea, reducing ambient ammonia levels in the liver, kidney, and muscle .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Biochemische Analyse
Biochemical Properties
L-Ornithine is one of the products of the action of the enzyme arginase on L-arginine, creating urea . Therefore, L-Ornithine is a central part of the urea cycle, which allows for the disposal of excess nitrogen . L-Ornithine is also the starting point for the synthesis of polyamines such as putrescine . In bacteria, such as E. coli, L-Ornithine can be synthesized from L-glutamate .
Cellular Effects
L-Ornithine has been reported to have beneficial effects on the liver and the heart . In human retinal pigment epithelial (RPE) cells, the addition of L-Ornithine exhibits cytotoxicity to the cells . It may inhibit DNA synthesis, cause a dramatic change in cellular morphology, dissemble of the cytoskeleton, and even be the cause of cell death .
Molecular Mechanism
L-Ornithine is metabolized to L-arginine. L-arginine stimulates the pituitary release of growth hormone . L-Ornithine produced significant “sedative” effects on brain slice metabolism, most likely via conversion of ornithine to GABA via the ornithine aminotransferase pathway .
Temporal Effects in Laboratory Settings
The effects of L-Ornithine on brain energy metabolism were investigated by incubating brain cortical tissue slices from guinea pig with L-Ornithine . L-Ornithine produced significant “sedative” effects on brain slice metabolism, most likely via conversion of ornithine to GABA via the ornithine aminotransferase pathway .
Dosage Effects in Animal Models
In animal studies, L-Ornithine supplementation has shown promise in reducing markers of liver injury and improving liver function . Studies in rodents have observed reduced feeding behavior and appetite suppression from supplemental L-Ornithine, which supports weight loss efforts .
Metabolic Pathways
L-Ornithine is an intermediate in metabolic pathways involving the urea cycle, proline metabolism, and the biosynthesis of creatine and polyamines . Ornithine-δ-aminotransferase (OAT) is a pyridoxal phosphate-requiring, mitochondrial matrix enzyme that plays a pivotal role in these pathways .
Transport and Distribution
Once administered, L-Ornithine-L-aspartate readily dissociates into its constituent amino acids that are readily absorbed by active transport, distributed, and metabolized . L-Ornithine serves as an intermediary in the urea cycle in periportal hepatocytes in the liver and as an activator of carbamoyl phosphate synthetase .
Subcellular Localization
L-Ornithine is a non-proteinogenic α-amino acid that plays a role in the urea cycle . It is a central part of the urea cycle, which allows for the disposal of excess nitrogen . The urea cycle is a series of biochemical reactions that occur in the liver mitochondria .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Ornithine acetate can be synthesized through the reaction of L-ornithine with acetic acid. One common method involves dissolving L-ornithine in water and then adding acetic acid to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of L-ornithine acetate. The reaction conditions typically include maintaining a pH between 6 and 9, which can be adjusted using ammonia .
Industrial Production Methods
Industrial production of L-ornithine acetate often involves microbial fermentation. Corynebacterium glutamicum, a Gram-positive soil bacterium, is commonly used for this purpose. The bacterium is genetically engineered to enhance the production of L-ornithine, which is then reacted with acetic acid to form L-ornithine acetate .
Analyse Chemischer Reaktionen
Types of Reactions
L-Ornithine acetate undergoes various chemical reactions, including:
Oxidation: L-ornithine can be oxidized to form L-arginine.
Reduction: Reduction reactions are less common for L-ornithine acetate.
Substitution: L-ornithine can participate in substitution reactions, particularly in the formation of other amino acid derivatives.
Common Reagents and Conditions
Common reagents used in reactions involving L-ornithine acetate include:
Oxidizing agents: Such as hydrogen peroxide for oxidation reactions.
Reducing agents: Although less common, agents like sodium borohydride can be used.
Acids and bases: For maintaining the pH during reactions.
Major Products Formed
The major products formed from reactions involving L-ornithine acetate include L-arginine, citrulline, and various polyamines such as putrescine and spermine .
Vergleich Mit ähnlichen Verbindungen
L-Ornithine acetate can be compared with other similar compounds such as:
L-Ornithine: A non-proteinogenic amino acid involved in the urea cycle.
L-Arginine: Another amino acid that is a product of L-ornithine metabolism and plays a role in the urea cycle.
L-Citrulline: An intermediate in the urea cycle formed from L-ornithine.
L-Ornithine L-aspartate: A compound used in the treatment of hepatic encephalopathy, similar to L-ornithine acetate but with additional benefits due to the presence of L-aspartate.
L-Ornithine acetate is unique due to its specific combination of L-ornithine and acetic acid, which enhances its solubility and bioavailability, making it particularly effective in medical applications.
Eigenschaften
IUPAC Name |
acetic acid;(2S)-2,5-diaminopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.C2H4O2/c6-3-1-2-4(7)5(8)9;1-2(3)4/h4H,1-3,6-7H2,(H,8,9);1H3,(H,3,4)/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEDTXJYYFZENX-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C(CC(C(=O)O)N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C(C[C@@H](C(=O)O)N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40209010 | |
| Record name | L-Ornithine acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40209010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60259-81-6 | |
| Record name | L-Ornithine, acetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60259-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ornithine acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060259816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Ornithine acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40209010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-ornithine acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.464 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ORNITHINE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B9951QUVL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


